![molecular formula C7H20Cl2N2 B3043178 (2-Amino-3-methylbutyl)dimethylamine dihydrochloride CAS No. 773045-76-4](/img/structure/B3043178.png)
(2-Amino-3-methylbutyl)dimethylamine dihydrochloride
Overview
Description
“(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is a synthetic compound . It is also known as DMBA. The IUPAC name for this compound is N1,N1,3-trimethylbutane-1,2-diamine dihydrochloride . The CAS Number is 403712-70-9 .
Molecular Structure Analysis
The molecular formula of “(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is C7H20Cl2N2 . The molecular weight is 203.15 . The InChI Code is 1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H .Physical And Chemical Properties Analysis
“(2-Amino-3-methylbutyl)dimethylamine dihydrochloride” is a powder . It is stored at room temperature .Scientific Research Applications
1. Bronchodilation and Antiallergic Properties
(2-Amino-3-methylbutyl)dimethylamine dihydrochloride has been investigated for its bronchodilator and antiallergic properties. In a double-blind, placebo-controlled study, the compound demonstrated effectiveness in blocking exercise-induced reduction in FEV1, improving asthma disability scores, and increasing FEV1 2 hours after oral administration in adult asthmatic patients (Cho et al., 1981).
2. Anticholinesterase Drug Development
Another application of this compound is in the development of anticholinesterase drugs. The patented group N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, a derivative of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride, was studied for its anticholinesterase activity. This compound, named aminostigmine, underwent preliminary clinical testing and showed promising results (Prozorovskii et al., 2004).
3. Synthesis of Therapeutic Agents
This chemical is also significant in the synthesis of therapeutic agents, such as sibutramine, used in the treatment of obesity. Key steps in its synthesis include Grignard–reduction reactions, demonstrating the chemical's utility in complex pharmaceutical processes (Jeffery et al., 1996).
4. Role in Metabolic Processes
The metabolism of drugs containing (2-Amino-3-methylbutyl)dimethylamine dihydrochloride, such as sibutramine, involves cytochrome P450 enzymes. These enzymes are crucial in forming pharmacologically active metabolites, highlighting the compound's significance in human metabolic processes (Bae et al., 2008).
5. Antimicrobial Activity
A series of derivatives of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride displayed interesting antimicrobial activity. Compounds like 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide showed higher activity compared to reference drugs against Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).
6. Deaminase Activity Assay
The compound has been used in developing methods for assaying deaminase activity. This includes the conversion of methylamine and dimethylamine formed from drugs containing N,N-dimethyl or N-methyl groups, providing insights into enzyme activities related to drug metabolism (Yamada et al., 1993).
Safety and Hazards
properties
IUPAC Name |
1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFDXJRMHGZPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-methylbutyl)dimethylamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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